molecular formula C16H23ClN2O2 B4922100 2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

Cat. No.: B4922100
M. Wt: 310.82 g/mol
InChI Key: IJUJRCUKDSWSBE-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenoxy group, a piperidine ring, and a butanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxy intermediate.

    Coupling with Piperidine: The intermediate is then coupled with 1-methylpiperidine under suitable conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Formation of Butanamide:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a tool for studying biological processes, particularly those involving receptor interactions and signal transduction.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in treating various medical conditions.

    Industry: The compound is utilized in the development of new materials and chemical products, owing to its unique properties.

Mechanism of Action

The mechanism by which 2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular pathways. The exact pathways and targets can vary depending on the context of its use, but typically involve modulation of signal transduction and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide
  • 2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)pentanamide

Uniqueness

Compared to similar compounds, 2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide stands out due to its specific structural features, which confer unique reactivity and binding properties. These differences can influence its effectiveness and suitability for various applications, making it a valuable compound for targeted research and industrial use.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-3-15(21-14-6-4-5-12(17)11-14)16(20)18-13-7-9-19(2)10-8-13/h4-6,11,13,15H,3,7-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUJRCUKDSWSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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